

Comparative Analysis of 1,1'-Carbonylbis(3-methylimidazolium) triflate: A Spectroscopic Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1'-Carbonylbis(3-methylimidazolium) triflate

Cat. No.: B043501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **1,1'-Carbonylbis(3-methylimidazolium) triflate**, a versatile reagent in organic synthesis. The following sections detail its ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra, benchmarked against relevant alternative imidazolium salts. Detailed experimental protocols and a structural analysis of the compound's NMR signaling are also presented to facilitate its application in research and development.

^1H and ^{13}C NMR Spectral Data

The structural integrity and purity of **1,1'-Carbonylbis(3-methylimidazolium) triflate** can be readily assessed by ^1H and ^{13}C NMR spectroscopy. Below is a summary of the available spectral data for the target compound and a comparison with other common imidazolium salts.

Table 1: ^1H NMR Spectral Data of **1,1'-Carbonylbis(3-methylimidazolium) triflate** and Comparative Compounds

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity	Assignment
1,1'-Carbonylbis(3-methylimidazolium) triflate	CDCl ₃	8.86 (s, 2H), 7.44 (m, 2H), 7.16 (m, 2H), 4.00 (s, 6H)[1]	H-2, H-4/5, H-4/5, N-CH ₃
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate	-	Data not available in search results	-
1-Butyl-3-methylimidazolium chloride	DMSO-d ₆	9.79 (s, 1H), 8.01 (s, 1H), 7.91 (s, 1H), 4.21 (t, 2H), 3.88 (s, 3H), 1.72 (m, 2H), 1.19 (m, 2H), 0.81 (t, 3H)	H-2, H-4, H-5, N-CH ₂ , N-CH ₃ , CH ₂ , CH ₂ , CH ₃
1-Methylimidazolium triflate	-	Data not available in search results	-

Note: Complete assignment for **1,1'-Carbonylbis(3-methylimidazolium) triflate** is based on typical chemical shifts for imidazolium salts, as explicit assignments were not available in the searched literature.

Table 2: ¹³C NMR Spectral Data of **1,1'-Carbonylbis(3-methylimidazolium) triflate** and Comparative Compounds

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
1,1'-Carbonylbis(3-methylimidazolium) triflate	-	Experimental data not available in search results.	C=O, C-2, C-4, C-5, N-CH ₃
1-Ethyl-3-methylimidazolium bis(pentafluoroethyl)p hosphinate	-	Specific data not available, but imidazolium carbons typically resonate between 120-140 ppm.	C-2, C-4, C-5, N-CH ₂ CH ₃ , N-CH ₃
1-Butyl-3-methylimidazolium chloride	DMSO-d ₆	137.5, 123.6, 122.3, 48.5, 35.8, 31.3, 18.8, 13.4	C-2, C-4, C-5, N-CH ₂ , N-CH ₃ , CH ₂ , CH ₂ , CH ₃
1-Methylimidazolium triflate	-	Data not available in search results	-

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of imidazolium-based ionic liquids, adaptable for **1,1'-Carbonylbis(3-methylimidazolium) triflate**.

Materials and Equipment:

- High-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
- **1,1'-Carbonylbis(3-methylimidazolium) triflate** sample
- Internal standard (e.g., Tetramethylsilane (TMS), optional, as solvent peak can be used as a reference)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **1,1'-Carbonylbis(3-methylimidazolium) triflate** sample directly into a clean, dry 5 mm NMR tube.
 - Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃).
 - If using an internal standard, add a small, precisely measured amount of TMS to the NMR tube.
 - Cap the NMR tube securely and gently agitate the mixture until the sample is completely dissolved. The compound is reported to be soluble in chloroform and nitromethane.[\[1\]](#)
- NMR Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Set the appropriate acquisition parameters for ¹H NMR, including the spectral width, number of scans, and relaxation delay.
 - For ¹³C NMR, adjust the parameters accordingly, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
- Data Acquisition and Processing:
 - Acquire the ¹H and ¹³C NMR spectra.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Structural and Signaling Analysis

The chemical structure of **1,1'-Carbonylbis(3-methylimidazolium) triflate** dictates its characteristic NMR signals. The dicationic structure features two 3-methylimidazolium rings linked by a carbonyl group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1'-CARBONYLBIS(3-METHYLMIDAZOLIUM) TRIFLATE | 120418-31-7 [chemicalbook.com]
- To cite this document: BenchChem. [Comparative Analysis of 1,1'-Carbonylbis(3-methylimidazolium) triflate: A Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043501#1h-nmr-and-13c-nmr-spectra-of-1-1-carbonylbis-3-methylimidazolium-triflate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com